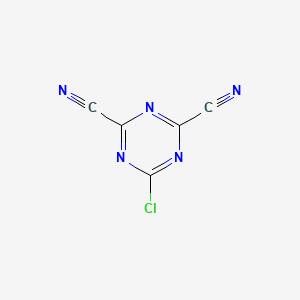
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with a chlorine atom and two nitrile groups. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often utilize microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions . These methods provide efficient and scalable routes for the production of triazine derivatives.
Analyse Des Réactions Chimiques
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of diamino derivatives.
Electrophilic Addition: The nitrile groups can participate in electrophilic addition reactions, forming various substituted triazines.
Nucleophilic Displacement: The compound can undergo nucleophilic displacement reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include primary amines, alkyl halides, and metal catalysts. The major products formed from these reactions are substituted triazines with diverse functional groups.
Applications De Recherche Scientifique
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the production of herbicides, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site, leading to the disruption of metabolic pathways . In biological systems, it can interfere with DNA synthesis and cell division, contributing to its anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile can be compared with other triazine derivatives such as:
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling reagent.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Utilized in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Propriétés
IUPAC Name |
6-chloro-1,3,5-triazine-2,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClN5/c6-5-10-3(1-7)9-4(2-8)11-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRMEBPAAQQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=NC(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)
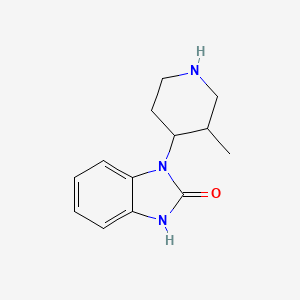

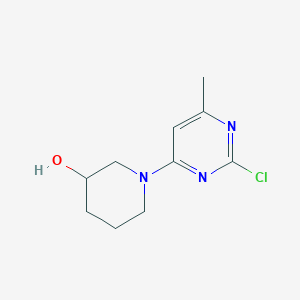
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)

![4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13972809.png)
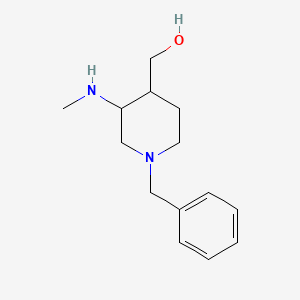

![2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane](/img/structure/B13972814.png)
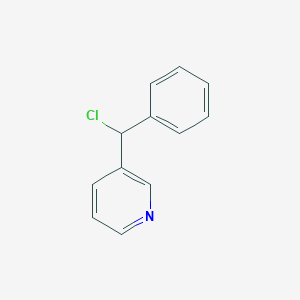
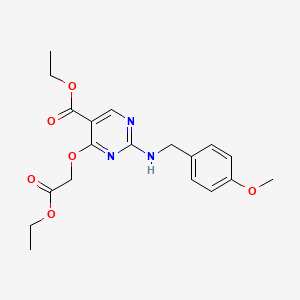
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol](/img/structure/B13972827.png)
